Pestafolide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(3S,6S,6'S,7R)-6,7-dihydroxy-6',7-dimethylspiro[1,4,5,6-tetrahydroisochromene-3,2'-oxane]-8-one |
InChI |
InChI=1S/C15H22O5/c1-9-4-3-5-15(20-9)7-10-6-12(16)14(2,18)13(17)11(10)8-19-15/h9,12,16,18H,3-8H2,1-2H3/t9-,12-,14+,15-/m0/s1 |
InChI Key |
BKSQJYOLLWNPIP-GGZSPTBLSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]2(O1)CC3=C(CO2)C(=O)[C@]([C@H](C3)O)(C)O |
Canonical SMILES |
CC1CCCC2(O1)CC3=C(CO2)C(=O)C(C(C3)O)(C)O |
Synonyms |
pestafolide A |
Origin of Product |
United States |
Isolation and Production Methodologies of Pestafolide a
Fungal Endophyte and Microbial Strain Sources
The discovery of Pestafolide A is linked to endophytic and soil-dwelling fungi. These microorganisms, living in unique ecological niches, have developed biosynthetic capabilities to produce a diverse array of secondary metabolites, including this compound.
This compound was first reported from an endophytic fungus, Pestalotiopsis foedan. acs.orgresearchgate.net This fungal strain, with the accession number L436, was isolated from the branches of an unidentified tree in Hainan Province, China. acs.org The isolation process involved bioassay-guided fractionation of an organic solvent extract from the fungal culture, which had shown antifungal properties. acs.org Along with this compound, which is a reduced spiro azaphilone derivative, two new isobenzofuranones named pestaphthalide A and pestaphthalide B were also isolated from this fungus. acs.orgresearchgate.netresearchgate.net The genus Pestalotiopsis is well-known for producing a wide range of bioactive secondary metabolites. kjmycology.or.kr
This compound has also been isolated from the endophytic fungal strain Thielavia sp. PA0001. researchgate.netnih.govnih.gov This fungus was found inhabiting the healthy leaf tissue of Physalis alkekengi (bladder cherry), which was grown aeroponically in a greenhouse environment. nih.govnih.govacs.org In addition to this compound, this strain of Thielavia sp. produced a series of new related compounds: four nor-spiro-azaphilones, designated thielavialides A–D, and a new bis-spiro-azaphilone, thielavialide E. researchgate.netnih.govnih.govacs.org Researchers have proposed that the thielavialides may be biosynthetically derived from this compound. nih.gov
The search for novel compounds often leads to the exploration of various living organisms, or biotic sources. msu.edu While the primary reported sources of this compound are the fungal species detailed above, related compounds have been found in other fungi. For instance, 5-O-acetyl-epi-pestafolide A and 5-epi-pestafolide A were isolated from Trichocladium sp., particularly when co-cultured with Bacillus subtilis. researchgate.netrsc.org The discovery of these derivatives suggests that other, related fungal species may harbor the biosynthetic pathways necessary to produce this compound or similar molecules, making them potential targets for future isolation studies.
| Fungal Source | Isolation Environment/Host | Co-isolated Compounds |
| Pestalotiopsis foedan | Endophyte from an unidentified tree acs.org | Pestaphthalide A, Pestaphthalide B acs.org |
| Thielavia sp. PA0001 | Endophyte from Physalis alkekengi (Bladder Cherry) nih.govnih.gov | Thielavialide A, Thielavialide B, Thielavialide C, Thielavialide D, Thielavialide E nih.gov |
| Penicillium raistrickii | Saline soil nih.gov | Spirolone A, Spirolone B, Spirolone C, Spirolone D, Spirolone E nih.gov |
| Trichocladium sp. | (Co-cultured with Bacillus subtilis) researchgate.netrsc.org | 5-O-acetyl-epi-pestafolide A, 5-epi-Pestafolide A researchgate.netrsc.org |
Isolation from Penicillium raistrickii
Cultivation Strategies for Optimized Production
The production of this compound relies on culturing the source fungus under controlled laboratory conditions. The choice of cultivation method is critical for optimizing the yield of desired secondary metabolites.
Solid-state fermentation (SSF) is a key technique used for the production of this compound from its fungal sources. acs.org SSF is a process where microorganisms are grown on solid substrates with low water levels, which mimics the natural habitat of many filamentous fungi. wikipedia.orgniras.com This method offers several advantages, including potentially higher product yields, simpler downstream processing, and lower wastewater generation compared to submerged liquid fermentation. niras.commdpi.com
In the case of Pestalotiopsis foedan, the fungus was grown on solid-substrate fermentation culture to produce this compound. acs.org The fungal strain was initially cultured on potato dextrose agar (B569324) (PDA) slants before being subjected to large-scale solid fermentation. acs.org Similarly, the production of azaphilone pigments from fungi like M. kaoliang has been achieved through growth on solid rice. researchgate.net The fermentation process typically involves preparing a solid substrate, such as rice or wheat bran, inoculating it with the fungal strain, and incubating it under controlled temperature and humidity for a specific period to allow for microbial growth and metabolite production. wikipedia.orgniras.comfrontiersin.org Optimizing various parameters like the carbon and nitrogen sources, temperature, pH, and incubation time is crucial for maximizing the yield of target compounds like this compound. researchgate.netfrontiersin.org
Submerged Fermentation Protocols
Submerged fermentation (SmF) is a common technique for cultivating microorganisms in a liquid nutrient medium within a controlled bioreactor environment. openaccessjournals.com This method allows for the monitoring and control of crucial parameters such as pH, temperature, and dissolved oxygen, which can significantly influence microbial growth and metabolite production. openaccessjournals.com While specific submerged fermentation protocols for maximizing this compound yield are not extensively detailed in the reviewed literature, the general principles of SmF are widely applied for the cultivation of fungi like Pestalotiopsis and Penicillium species to produce a variety of secondary metabolites. slideshare.netnih.gov The process typically involves growing the selected fungal strain in a liquid broth, with agitation to ensure uniform distribution of nutrients and oxygen. openaccessjournals.com
Influence of Media Composition on Metabolite Profile
The composition of the culture medium plays a pivotal role in the metabolic output of fungi. auctoresonline.org Different fermentation conditions, including the nutrient profile of the media, can lead to the production of different types of secondary metabolites. tandfonline.com For instance, the choice of carbon and nitrogen sources can significantly alter the growth and metabolic pathways of the fungus. vjs.ac.vn While studies specifically detailing the optimization of media for this compound production are limited, research on related fungi demonstrates the profound impact of media composition. For example, in the cultivation of Chlorella vulgaris, modifying the concentrations of nitrogen and phosphorus, or substituting sodium bicarbonate with glucose as the carbon source, resulted in significant changes to the growth curve and biomass yield. vjs.ac.vn This highlights the potential to manipulate this compound production by systematically altering the nutrient components of the fermentation broth.
Table 1: Influence of Nutrient Modification on Chlorella vulgaris Growth
| Media Modification | Maximum Biomass (g/L dry weight) |
| Standard BBM (Control) | 1.35 |
| Glucose replacing NaHCO3 | 1.95 |
| 1.5x Phosphorus | 1.56 |
| 0.5x Nitrogen | 1.07 |
| 1.5x Nitrogen | 1.21 |
Data sourced from a study on Chlorella vulgaris, illustrating the principle of media influence on metabolite production. vjs.ac.vn
Induction of Biosynthesis through Co-cultivation Approaches
Co-cultivation, the simultaneous culture of two or more different microorganisms, has emerged as a powerful strategy to induce the production of novel or cryptic secondary metabolites. frontiersin.org The interaction and competition between different microbial species can trigger the activation of silent biosynthetic gene clusters. frontiersin.orghhu.de For example, co-culturing the fungus Pestalotiopsis sp. with the bacterium Bacillus subtilis has been shown to induce the production of new sesquiterpenoids that were not detected in axenic cultures of the fungus. hhu.deresearchgate.net This approach creates a stressful environment for the fungus, which can lead to a significant alteration in its metabolite profile. hhu.de While there is no specific report on using co-cultivation to enhance this compound production, the success of this technique with the Pestalotiopsis genus suggests its potential applicability. mdpi.com
Extraction and Initial Purification Protocols
Following fermentation, the next critical phase involves the extraction and initial purification of this compound from the culture broth and fungal mycelium.
Solvent Extraction Methodologies (e.g., Ethyl Acetate (B1210297) Extraction)
Solvent extraction is a primary method for isolating secondary metabolites from fermentation cultures. Ethyl acetate is a commonly used solvent for this purpose due to its ability to extract a wide range of compounds with varying polarities. eurl-pesticides.euijhmr.com The general procedure involves partitioning the crude fermentation extract between an organic solvent, such as ethyl acetate, and an aqueous layer. The desired metabolites, including this compound, will preferentially dissolve in the organic phase based on their partition coefficient. libretexts.org The ethyl acetate extract is then collected and concentrated to yield a crude mixture of compounds. This technique has been successfully employed in the isolation of various metabolites from fungi, including those from Pestalotiopsis species. nih.gov
Primary Fractionation Techniques
After obtaining the crude extract, primary fractionation is performed to separate the mixture into simpler fractions. wikipedia.org This is often achieved using chromatographic techniques. Column chromatography is a fundamental method where the crude extract is passed through a stationary phase (e.g., silica (B1680970) gel), and different compounds are separated based on their affinity for the stationary phase and the mobile phase. wikipedia.org The fractions are eluted with a gradient of solvents, typically increasing in polarity (e.g., from n-hexane to ethyl acetate to methanol). frontiersin.org This initial separation allows for the isolation of fractions enriched with specific compounds, which can then be subjected to further purification to obtain pure this compound. nih.govresearchgate.net
Advanced Structural Elucidation and Stereochemical Determination of Pestafolide a
Spectroscopic Analysis for Structural Confirmation
The foundational step in characterizing Pestafolide A involved a detailed analysis of its spectroscopic data, which collectively painted a complete picture of its molecular architecture. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone in elucidating the complex structure of this compound. acs.orgnih.gov A combination of one-dimensional and two-dimensional NMR experiments was employed to piece together the connectivity of atoms and their spatial relationships.
The ¹H and ¹³C NMR spectra of this compound provided the initial inventory of protons and carbons within the molecule. Analysis of these spectra in CDCl₃ revealed the presence of two methyl groups, six methylene (B1212753) units (one of which was oxygenated), two oxymethines, and two oxygenated quaternary carbons. acs.org Additionally, the spectra indicated the presence of two olefinic carbons and a ketone carbon, contributing to the five degrees of unsaturation calculated from the molecular formula. acs.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 72.3 | 4.29, m |
| 2 | 27.9 | 1.95, m; 1.85, m |
| 3 | 29.8 | 1.70, m; 1.60, m |
| 4 | 36.4 | 2.45, m; 2.35, m |
| 5 | 199.6 | - |
| 6 | 48.9 | 2.70, dd (10.0, 5.8); 2.50, t (10.0) |
| 7 | 103.2 | - |
| 8 | 167.9 | - |
| 9 | 110.1 | 5.95, s |
| 10 | 63.8 | 4.45, d (12.0); 4.35, d (12.0) |
| 11 | 30.5 | 1.80, m |
| 12 | 81.6 | 3.80, m |
| 13 | 21.4 | 1.25, d (6.5) |
| 14 | 24.1 | 1.30, s |
| 15 | 23.9 | 1.15, s |
Data sourced from Ding et al., 2008. acs.org
Two-dimensional NMR experiments were instrumental in assembling the structural fragments of this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to identify proton-proton coupling networks, establishing the connectivity within the spin systems of the molecule. acs.org This allowed for the tracing of adjacent protons, piecing together fragments of the carbon skeleton. magritek.com
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated each proton signal with its directly attached carbon, confirming the carbon type (CH, CH₂, CH₃) for each position as indicated in the one-dimensional spectra. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (over two to three bonds) were observed in the HMBC spectrum. These correlations were crucial for connecting the individual spin systems and positioning the quaternary carbons and the ketone group within the molecular framework. acs.orgcam.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provided critical information for determining the relative stereochemistry of this compound. acs.org Key NOESY correlations were observed between H-6b and H₃-15, H-6b and H-8b, and H-8b with H-1a and H-10b, placing these protons on the same face of the ring system. acs.org Conversely, a correlation from H-1b to H-13 positioned these protons on the opposite face. acs.org The large coupling constant (10 Hz) between H-5 and H-6b indicated a trans relationship. acs.org These NOESY data, in conjunction with ¹H NMR J-values, were pivotal in assigning the relative configuration of the molecule. acs.org
Table 2: Key 2D NMR Correlations for this compound
| Proton(s) | COSY | HMBC | NOESY |
| H-1 (4.29) | H-2 | C-2, C-3, C-7, C-8, C-9 | H-1b to H-13 |
| H-6b (2.50) | H-5, H-6a | C-4, C-5, C-7, C-8 | H-6b with H₃-15 and H-8b |
| H-8b | - | - | H-8b with H-1a and H-10b |
| H-9 (5.95) | - | C-1, C-7, C-8, C-10, C-14 | - |
| H₃-13 (1.25) | H-12 | C-11, C-12 | - |
| H₃-14 (1.30) | - | C-8, C-9, C-10 | - |
| H₃-15 (1.15) | - | C-1, C-6, C-7 | - |
Correlations based on data from Ding et al., 2008. acs.org
Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound. rfi.ac.ukwikipedia.orgplasmion.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. The analysis yielded an observed m/z of 305.1363 for the sodium adduct [M+Na]⁺. acs.org This value was in close agreement with the calculated mass of 305.1359 for the molecular formula C₁₅H₂₂O₅Na, confirming the elemental composition and the five degrees of unsaturation in the molecule. acs.org
While the primary citation emphasizes HRESIMS for molecular formula determination, Electron Ionization Mass Spectrometry (EIMS) is a standard technique used in the structural elucidation of natural products to induce fragmentation. nih.gov The resulting fragmentation pattern provides valuable information about the different components of the molecule, helping to corroborate the structural features deduced from NMR spectroscopy.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.comwikipedia.org This absorption is dependent on the electronic structure of the molecule, and the resulting spectrum can provide information about the presence of chromophores, which are parts of a molecule that absorb light. wikipedia.org In the initial characterization of this compound, UV-Vis spectroscopy was utilized as part of a comprehensive suite of spectroscopic methods to establish its planar structure. frontiersin.orgnih.gov The UV spectrum, in conjunction with other data, guided the isolation of this compound from a saline soil-derived fungus, Penicillium raistrickii. frontiersin.orgnih.gov
Stereochemical Assignment Methodologies
The determination of the precise three-dimensional arrangement of atoms in this compound, known as stereochemistry, required more specialized techniques beyond basic spectroscopy.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. utexas.eduwikipedia.org This technique is particularly sensitive to the spatial arrangement of chromophores. nih.gov The CD excitation chirality method was initially applied to determine the absolute configuration of this compound. acs.orgresearchgate.net This method relies on the analysis of the CD spectrum to deduce the stereochemistry of the molecule. acs.org
Modified Mosher's Method
The modified Mosher's method is a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of chiral alcohols. This method was also employed in the initial stereochemical assignment of this compound. acs.orgresearchgate.net
X-ray Crystallographic Analysis for Absolute Configuration Revision
Despite the initial determination using chiroptical and NMR methods, the absolute configuration of this compound was later revised. This correction was made possible through the use of single-crystal X-ray diffraction analysis. frontiersin.orgnih.govresearchgate.net This powerful technique provides a definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. frontiersin.orgacs.org The X-ray crystallographic data for this compound provided an unambiguous assignment of its absolute configuration, leading to the correction of the previously reported stereochemistry. frontiersin.orgnih.govresearchgate.net
The crystallographic data for the revised structure of this compound are summarized in the table below.
| Crystal Data and Structure Refinement for this compound (6) | |
| Empirical formula | C₁₅H₂₂O₅·H₂O |
| Formula weight | 300.34 |
| Crystal system | Monoclinic |
| Space group | P2(1) |
| a (Å) | 14.3449(4) |
| b (Å) | 8.0701(2) |
| c (Å) | 14.5721(4) |
| α (°) | 90 |
| β (°) | 111.414(3) |
| γ (°) | 90 |
| Volume (ų) | 1570.48(7) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Calculated density (g/cm³) | 1.270 |
| Absorption coefficient (mm⁻¹) | 0.812 |
| F(000) | 648 |
| Reflections collected | 5229 |
| Unique reflections | 2959 |
| R(int) | 0.0199 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0361 |
| R indices (all data) | wR₂ = 0.0957 |
| Flack parameter | 0.3(2) |
| Data sourced from a 2024 study that revised the absolute configuration. nih.gov |
Biosynthetic Pathways and Genetic Regulation of Pestafolide a
Proposed Polyketide Biosynthetic Route
The biosynthesis of Pestafolide A originates from the polyketide pathway, a fundamental process in fungi for producing a wide array of secondary metabolites. nih.govresearchgate.net This pathway involves the sequential condensation of simple carboxylic acid units to build a complex carbon skeleton, which is then subjected to a series of enzymatic modifications to yield the final product.
Role of Polyketide Synthases (PKS)
The assembly of the polyketide backbone of this compound is orchestrated by Polyketide Synthases (PKSs). wikipedia.org These large, multi-domain enzymes catalyze the iterative condensation of acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. wikipedia.orgsciepublish.com Fungal PKSs are classified into different types, and the biosynthesis of complex polyketides like this compound often involves the coordinated action of multiple PKS enzymes. wikipedia.orgmdpi.com In the proposed pathway for related compounds, it is suggested that a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS) work in concert to produce the necessary polyketide intermediates.
Identification of Key Biosynthetic Intermediates
The pathway to this compound proceeds through several crucial intermediate compounds. While the specific intermediates for this compound itself are a subject of ongoing research, studies on related molecules provide a hypothetical framework. For instance, the biosynthesis of Daldipyrenones A-C is thought to involve this compound as a biosynthetic intermediate, which combines with a chromane (B1220400) intermediate, 1-(2,6-dihydroxyphenyl)but-2-en-2-one. nih.govacs.org This suggests that this compound itself is a key stepping stone in the formation of more complex, caged polyketides. nih.gov Furthermore, this compound has been identified as a precursor to other spiro-azaphilones like thielavialides A–E, indicating its central role in a broader biosynthetic network. acs.org
Elucidation of Spiro Azaphilone Scaffold Formation
A defining feature of this compound is its spiro-azaphilone scaffold. acs.orgnih.gov Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyrano-quinone bicyclic core. nih.gov The spirocyclic center in this compound adds another layer of structural complexity. researchgate.netsioc-journal.cn The formation of this intricate structure is proposed to occur through a series of enzyme-catalyzed reactions, including intramolecular cyclizations. In the biosynthesis of related spiro-azaphilones, a key step is often a Diels-Alder reaction or a Michael addition to form the characteristic ring systems. nih.govacs.org These reactions are thought to be catalyzed by specific enzymes within the biosynthetic gene cluster, ensuring high stereoselectivity.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The enzymes responsible for producing a specific secondary metabolite like this compound are typically encoded by genes clustered together on the fungal chromosome, known as a Biosynthetic Gene Cluster (BGC). plos.orgrsc.org The identification of the BGC for this compound is crucial for understanding its biosynthesis at a molecular level. Genome sequencing of the producing organism, such as Daldinia pyrenaica, has revealed separate BGCs responsible for forming the biosynthetic precursors of related complex polyketides. nih.govacs.org Characterization of these clusters involves identifying genes for PKSs, tailoring enzymes (e.g., oxidoreductases, transferases), and regulatory proteins. mdpi.comnih.gov
Table 1: Key Enzyme Types in Polyketide Biosynthesis
| Enzyme Type | Function |
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone. wikipedia.org |
| Acyltransferase (AT) | Selects and loads the extender units (e.g., malonyl-CoA) onto the PKS. wikipedia.org |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, forming C-C bonds. nih.gov |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. nih.gov |
| Ketoreductase (KR) | Reduces a β-keto group to a hydroxyl group. nju.edu.cn |
| Dehydratase (DH) | Eliminates a water molecule to form a double bond. nju.edu.cn |
| Enoylreductase (ER) | Reduces a double bond to a single bond. |
| Cyclase (CYC) | Catalyzes the cyclization of the polyketide chain to form ring structures. nju.edu.cn |
Enzymatic Steps and Catalytic Mechanisms
The biosynthesis of this compound involves a series of precise enzymatic steps. wikipedia.orgwou.edu The process starts with the PKS-mediated assembly of the polyketide chain. This is followed by a cascade of modifications by tailoring enzymes. These enzymes catalyze a variety of reactions, including oxidations, reductions, and cyclizations, that sculpt the initial polyketide chain into the final complex structure of this compound. slideshare.netnih.govnih.gov The catalytic mechanisms of these enzymes often involve active site residues that facilitate proton transfer, covalent catalysis, or the stabilization of transition states. wou.eduslideshare.net For example, the formation of the spiro-azaphilone core likely involves a cyclase or a Diels-Alderase that controls the stereochemistry of the ring fusion.
Genetic Engineering for Pathway Manipulation and Analog Generation
The identification of the BGC for this compound and related compounds opens up opportunities for genetic engineering to create novel analogs. nih.govnih.gov By manipulating the genes within the cluster, it is possible to alter the biosynthetic pathway and produce molecules with modified structures. plos.org Techniques such as gene knockout, gene overexpression, and promoter engineering can be used to block the pathway at specific points, leading to the accumulation of intermediates, or to alter the substrate specificity of enzymes. sciepublish.com This approach, often termed combinatorial biosynthesis, can generate libraries of new compounds that can be screened for improved or novel biological activities.
Biological Activities and Molecular Mechanisms of Action of Pestafolide a
Antifungal Efficacy in In Vitro Models
Pestafolide A, a reduced spiro azaphilone derivative isolated from the endophytic fungus Pestalotiopsis foedan, has been evaluated for its ability to inhibit the growth of several medically important fungi. researchgate.netnih.govscribd.com The primary method used in these initial studies was the disk diffusion assay, with findings also reported using minimum inhibitory concentration (MIC) values.
Research has demonstrated that this compound exhibits antifungal activity against Aspergillus fumigatus, a common opportunistic fungal pathogen responsible for invasive aspergillosis. nih.govscribd.comresearchgate.net In a standard agar (B569324) diffusion assay, this compound at a concentration of 100 µg per disk produced a zone of inhibition of 10 mm against Aspergillus fumigatus (ATCC 10894). researchgate.net
Table 1: In Vitro Antifungal Activity of this compound against Aspergillus fumigatus
| Fungal Strain | Assay Method | Concentration | Result | Reference |
| Aspergillus fumigatus (ATCC 10894) | Agar Diffusion | 100 µ g/disk | 10 mm inhibition zone | researchgate.net |
Studies investigating the effect of this compound on Candida albicans, a prevalent yeast that can cause candidiasis, have shown a lack of significant activity. The minimum inhibitory concentration (MIC) for this compound against Candida albicans (ATCC 10321) was reported to be greater than 100 μg/mL, indicating poor efficacy against this particular pathogen under the tested conditions. researchgate.net It is noteworthy that other compounds isolated from Pestalotiopsis foedan, such as pestaphthalide A, showed activity against C. albicans. researchgate.netresearchgate.net
Table 2: In Vitro Antifungal Activity of this compound against Candida albicans
| Fungal Strain | Assay Method | Result (MIC) | Reference |
| Candida albicans (ATCC 10321) | Broth Microdilution | > 100 µg/mL | researchgate.net |
There is currently no scientific literature available that specifically reports the antifungal activity of this compound against Geotrichum candidum. Studies on the metabolites from Pestalotiopsis foedan have shown that a different compound, pestaphthalide B, exhibited activity against G. candidum, with an 11 mm zone of inhibition at 100 µ g/disk . researchgate.netresearchgate.netnih.gov However, this activity has not been attributed to this compound.
The available scientific literature primarily focuses on the activity of this compound against Aspergillus fumigatus. While related compounds from the same source organism have shown a broader spectrum of activity, detailed investigations into the efficacy of this compound itself against a wider range of other fungal pathogens have not been extensively reported. d-nb.infomdpi.com
Activity against Geotrichum candidum
Proposed Molecular Mechanisms of Antifungal Action
The precise molecular mechanisms through which this compound exerts its antifungal effects have not yet been fully elucidated. However, based on the common modes of action for many antifungal agents, a primary hypothesis involves the disruption of the fungal cell's structural integrity.
The fungal cell wall and cell membrane are critical structures for fungal survival, providing physical protection, regulating osmotic pressure, and mediating interactions with the environment. researchgate.netmdpi.comfrontiersin.org These structures are common targets for antifungal drugs because they are essential for the fungus and absent in human cells. mdpi.comfrontiersin.org Antifungal compounds can compromise the cell's integrity by various means, such as inhibiting the synthesis of key structural components like ergosterol (B1671047), glucan, or chitin. researchgate.netmdpi.comnih.gov This disruption can lead to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. nih.govnih.govfrontiersin.org
While direct evidence specifically linking this compound to the inhibition of cell wall or membrane components is not yet available in the published literature, its activity against Aspergillus fumigatus suggests it may interfere with a crucial cellular process. The disruption of cell wall or membrane integrity remains a plausible, yet unconfirmed, mechanism of action that warrants further investigation. researchgate.netmsu.edu
Disruption of Essential Fungal Metabolic Pathways
While direct studies detailing the specific fungal metabolic pathways disrupted by this compound are not extensively documented in current literature, its "modest antifungal activity" suggests interference with vital fungal processes. nih.govcapes.gov.br The mechanisms of action for the broader class of azaphilone derivatives often involve targeting fundamental metabolic pathways necessary for fungal survival. researchgate.netresearchgate.net
A primary target for many antifungal agents is the ergosterol biosynthesis pathway. uthscsa.edu Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to impaired membrane integrity and cell death. uthscsa.edu Another potential mechanism could involve the inhibition of key enzymes within primary metabolic routes, such as glycolysis or the citric acid cycle, which would cripple energy production and the synthesis of essential precursors. bellbrooklabs.com Fungi have evolved complex and sometimes redundant metabolic pathways, and natural products like this compound may act on one or more of these enzymatic steps. bellbrooklabs.com However, without specific experimental data, the precise metabolic interference points of this compound remain an area for future investigation.
Modulation of Fungal Virulence Factors (e.g., Biofilm Formation)
The ability of a pathogenic fungus to cause disease relies on an array of virulence factors, which include the capacity to adhere to host tissues, produce tissue-damaging enzymes, and form biofilms. researchgate.nete-nps.or.krnih.gov Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant protection against host immune defenses and antifungal drugs. nih.govnih.govinnovotech.ca
Currently, there is a lack of specific research demonstrating the effects of this compound on fungal virulence factors such as biofilm formation. Standard laboratory methods, including crystal violet staining assays and microscopic examination, are commonly used to screen for compounds that can either inhibit the formation of biofilms or eradicate established ones. nih.govfrontiersin.orgmdpi.com The evaluation of this compound using these assays would be necessary to determine its potential as a modulator of fungal virulence.
Investigation of Specific Enzyme or Receptor Targets
The biological activity of many natural products is derived from their ability to bind to and inhibit specific enzymes or cellular receptors. rsc.orgresearchgate.netnih.gov Azaphilones, the chemical class to which this compound belongs, are recognized as potential enzyme inhibitors. rsc.orgnih.gov For instance, a 2017 study identified a semi-synthetic azaphilone derivative, AZA-9, as a novel inhibitor of the HuR-ARE interaction, binding directly to the RNA-binding protein Hu antigen R (HuR) and disrupting its function, which is implicated in tumorigenesis. plos.org
This finding highlights that the azaphilone scaffold can interact with specific protein targets. However, the precise molecular targets of this compound have not been elucidated. High-throughput screening methods are available to test compounds against large panels of enzymes, such as kinases, proteases, and phosphodiesterases, to identify potential inhibitory activity. bellbrooklabs.comnih.govcreativebiomart.net Application of such screening technologies to this compound would be a critical step in uncovering its specific molecular mechanism of action.
Other Documented Biological Activities in Cellular Assays
Beyond its antifungal properties, the broader class of spiro-azaphilones has been investigated for other biological effects, notably cytotoxicity against cancer cells and antibacterial activity.
Cytotoxic Activity in Established Cancer Cell Lines
Azaphilone derivatives are frequently reported to possess cytotoxic and antitumor properties. nih.govencyclopedia.pub While extensive data on this compound itself is limited, studies on structurally related spiro-azaphilones demonstrate notable activity against various human cancer cell lines. This suggests a potential area of interest for this compound. For example, aspergillusone C, another spiro-azaphilone, showed cytotoxicity against the MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines. researchgate.net The cytotoxic potential of this class of compounds is often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance needed to inhibit cell growth by 50%. researchgate.netphcogres.com
The table below summarizes the cytotoxic activities of some spiro-azaphilone derivatives, providing context for the potential activity of this compound.
| Compound Name | Cell Line | Activity (IC₅₀) | Reference |
| Aspergillusone C | MCF-7 | 2.5 µM | researchgate.net |
| Aspergillusone C | A549 | 41.9 µM | researchgate.net |
| Unnamed Spiro-azaphilone | A549 | 10 µM | encyclopedia.pub |
This table presents data for compounds structurally related to this compound to illustrate the bioactivity of this chemical class. Specific IC₅₀ values for this compound are not widely documented.
Antimicrobial Activity against Bacterial Strains
Several members of the azaphilone class have demonstrated activity against bacterial pathogens, including multidrug-resistant strains. rsc.orgnih.gov For example, penicilones A–D showed activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org
Direct and comprehensive studies on the antibacterial spectrum of this compound are not available in the reviewed literature. However, one study on related compounds indicated some activity. A compound designated as '4', a benzannulated spiroketal with a similar core structure, was reported to have activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.netresearchgate.net The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. frontiersin.orgnih.govnih.gov
The following table shows the documented antibacterial activity for a compound structurally related to this compound.
| Compound Name/Identifier | Bacterial Strain | Activity (MIC) | Reference |
| Compound 4 (Benzannulated spiroketal) | Pseudomonas aeruginosa | 35.00 µg/mL | researchgate.net |
| Compound 4 (Benzannulated spiroketal) | Escherichia coli | 55.00 µg/mL | researchgate.netresearchgate.net |
This table presents data for a compound structurally related to this compound to illustrate the potential bioactivity of this chemical class. Specific MIC values for this compound against a broad range of bacteria are not yet documented.
Chemical Synthesis and Analog Design of Pestafolide a
Total Synthesis Approaches to the Pestafolide A Core Structure
While a complete total synthesis of this compound has not been described in the reviewed literature, significant progress has been made in the synthesis of the foundational azaphilone core and related spiroketal systems. These approaches provide a clear roadmap toward the eventual synthesis of this compound.
A viable strategy for constructing the azaphilone core has been developed, which is amenable to creating a variety of analogs. nih.gov This methodology begins with the Sonogashira coupling of a substituted o-bromo-benzaldehyde with a terminal alkyne. nih.gov This step allows for the introduction of diversity at what will become the side-chain of the azaphilone. The resulting alkynyl benzaldehyde (B42025) undergoes oxidative dearomatization, followed by a buffer-mediated cycloisomerization, to yield the characteristic highly oxygenated bicyclic azaphilone core structure. nih.gov This approach is powerful as it builds the complex core in a few efficient steps from readily available starting materials.
The construction of the spiroketal ring system, a key structural feature of this compound, presents a distinct synthetic challenge. General strategies for spiroketal synthesis often involve the acid-catalyzed cyclization of a precursor dihydroxyketone. The stereochemical outcome of this cyclization is influenced by thermodynamic and anomeric effects, which must be carefully controlled to obtain the desired diastereomer. An example of a complex spiroketal synthesis can be seen in the approach to the prunolide natural products, where a singlet oxygen-orchestrated cascade sequence was used to form a bis-spiroketal core from a 1,2-difuryl alkene precursor. uoc.gr Such innovative cascade reactions could potentially be adapted for the efficient construction of the this compound spiroketal.
A summary of a general approach to the azaphilone core is presented below:
| Step | Reaction | Purpose | Key Reagents |
| 1 | Sonogashira Coupling | Joins the aromatic piece and the alkyne side-chain precursor. | Pd catalyst, Cu catalyst, amine base |
| 2 | Oxidative Dearomatization | Converts the aromatic ring into a reactive intermediate. | Hypervalent iodine reagent (e.g., IBX) |
| 3 | Cycloisomerization | Forms the fused bicyclic azaphilone core structure. | Buffer solution (e.g., phosphate (B84403) buffer) |
This table illustrates a generalized synthetic sequence for the azaphilone core based on reported methodologies. nih.gov
Semisynthesis Strategies for Derivatization
Semisynthesis, the chemical modification of a natural product, is a powerful tool for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. For a complex molecule like this compound, this approach allows chemists to generate a variety of analogs without undertaking a lengthy total synthesis for each new compound.
Key reactive handles on the this compound scaffold for derivatization include its hydroxyl groups. A direct example of derivatization on a closely related analog is the preparation of Mosher's esters (MTPA esters) of Spirolone D. nih.govresearchgate.net In that work, the secondary alcohol of Spirolone D was esterified with (R)- and (S)-MTPA chloride to determine the absolute configuration of the stereocenter. nih.govresearchgate.net While performed for analytical purposes, this reaction demonstrates that the hydroxyl groups are accessible for chemical modification, such as acylation, to produce a range of ester or carbamate (B1207046) derivatives.
Broader strategies for derivatization can be inferred from library synthesis approaches targeting the azaphilone scaffold. nih.gov Once the core is synthesized, it can be subjected to further reactions to install new functional groups. For instance, acylation of the C7-hydroxyl group can produce a library of esters. nih.gov Furthermore, condensations with various amines can convert the pyrone oxygen into a nitrogen, yielding vinylogous 4-pyridone structures. nih.gov This significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. A similar strategic approach was used on the natural product oleanolic acid, where derivatives were rationally designed and synthesized by modifying specific positions (C-3, C-12, C-17) to probe their interaction with biological targets. nih.gov
Potential derivatization reactions for a this compound-type scaffold are outlined below:
| Reaction Type | Target Site | Potential Reagents | Resulting Derivative | Purpose |
| Esterification | Hydroxyl groups | Acid chlorides, Anhydrides | Esters | Modulate lipophilicity, probe steric tolerance. |
| Carbamate Formation | Hydroxyl groups | Isocyanates, Carbamoyl chlorides | Carbamates | Introduce hydrogen bond donors/acceptors. |
| Etherification | Hydroxyl groups | Alkyl halides | Ethers | Alter polarity and metabolic stability. |
| Amine Condensation | Lactone carbonyl | Primary amines | Vinylogous Pyridones | Introduce basic centers, create new scaffolds. nih.gov |
This table outlines potential semisynthetic modifications applicable to the this compound structure based on common derivatization techniques. nih.govnih.gov
Rational Design and Synthesis of Spiro Azaphilone Analogs
Rational design uses structural information about a natural product and its biological target to design new analogs with improved properties, such as increased potency or better selectivity. nih.gov The discovery of naturally occurring analogs, such as spirolones A-E, provides an excellent starting point for the rational design of new spiro azaphilones. frontiersin.org These compounds share the same core as this compound but differ in their oxidation and substitution patterns. The varying biological activities among these natural analogs offer crucial SAR insights. For example, Spirolone E showed inhibitory effects against HepG2 and Hep3B cancer cell lines, while Spirolone D displayed antibacterial activity against P. aeruginosa and E. coli. researchgate.net These differences suggest that specific functional groups are key determinants of the biological activity profile.
A rational design strategy for new analogs would leverage this information. For example, a medicinal chemist might hypothesize that the acetyl group on Spirolone E is important for its cytotoxic activity and design new analogs with different acyl chains at that position to optimize the effect. The synthetic methodologies developed for the azaphilone core are well-suited for this type of analog synthesis. nih.gov By using different starting materials in the initial Sonogashira coupling, the side chain can be systematically varied. nih.gov Further synthetic transformations can then be used to modify other parts of the molecule in a planned manner. Computational methods, such as molecular docking, can be used to predict how designed analogs might bind to a target protein, helping to prioritize synthetic efforts. nih.govnih.gov
Analyze SAR: Study the structures and biological activities of known natural analogs (e.g., this compound, Spirolones A-E). researchgate.netfrontiersin.org
Formulate Hypothesis: Propose which structural features are responsible for the desired activity.
In Silico Design: Use computational modeling to design new analogs based on the hypothesis. nih.gov
Synthesize Analogs: Employ flexible synthetic routes to create the designed molecules. nih.gov
Biological Evaluation: Test the new compounds to validate the hypothesis and restart the design cycle.
Stereoselective Synthesis of Key Chiral Intermediates
The synthesis of a complex chiral molecule like this compound is critically dependent on the ability to control the three-dimensional arrangement of its atoms. This requires the stereoselective synthesis of key chiral intermediates. The main challenges in a synthesis of this compound would be the construction of the chiral polyketide-derived side chain and the stereocontrolled formation of the spiroketal center.
The synthesis of chiral fragments like the side chain often relies on well-established methods of asymmetric synthesis. nih.gov These include:
Chiral Pool Synthesis: Using a readily available enantiopure starting material, such as a sugar or amino acid, that already contains some of the required stereocenters.
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction, after which the auxiliary is removed. numberanalytics.com
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the catalyst is needed.
Biocatalysis: Employing enzymes or whole microbial cells to perform reactions with high enantio- and regioselectivity under mild conditions. bioline.org.br This is particularly useful for reactions like stereoselective reductions of ketones to form chiral alcohols.
The formation of the spiroketal center is another crucial step. Typically, an acyclic dihydroxyketone precursor is treated with acid to induce a double cyclization to form the spiroketal. The stereochemistry of the final product is often under thermodynamic control, meaning the most stable diastereomer is preferentially formed. For researchgate.netresearchgate.net-spiroketals like that in this compound, anomeric and steric effects will guide the cyclization to favor a specific chair-like conformation. Achieving high selectivity for the correct diastereomer is essential for a successful synthesis. Modern methods for stereoselective synthesis, such as those involving C(sp³)–H functionalization guided by masking groups, offer advanced ways to construct complex chiral diol intermediates needed for these targets. nih.gov
| Chiral Fragment | Synthetic Challenge | Potential Stereoselective Strategy |
| Polyketide Side Chain | Multiple stereocenters (alcohols) | Asymmetric reduction of ketones (e.g., using a chiral catalyst or biocatalysis). bioline.org.br |
| Polyketide Side Chain | Multiple stereocenters (alcohols) | Aldol reactions using chiral auxiliaries to set relative stereochemistry. numberanalytics.com |
| Spiroketal Core | Spiro-carbon stereocenter | Diastereoselective acid-catalyzed ketalization of a dihydroxyketone precursor. |
| Spiroketal Core | Overall stereochemistry | Enantioselective synthesis of the dihydroxyketone precursor using asymmetric catalysis. |
This table summarizes key challenges and strategies for the stereoselective synthesis of intermediates for this compound. numberanalytics.combioline.org.br
Structure Activity Relationship Sar Studies of Pestafolide a and Its Analogs
Identification of Key Structural Features for Bioactivity
Pestafolide A is a reduced spiro azaphilone derivative. researchgate.net The core structure of this compound and its analogs, characterized by a spirocyclic system, is considered crucial for their biological activities. researchgate.net Spirocyclic compounds, with their rigid and three-dimensional structures, are thought to interact more effectively with the active sites of biological targets.
The bioactivity of azaphilones, the class of compounds to which this compound belongs, is diverse, encompassing antimicrobial, cytotoxic, and enzyme inhibitory effects. rsc.org For this compound specifically, its antifungal activity has been noted. researchgate.netresearchgate.netnih.gov The spiro-azaphilone unit is a key feature, and it is believed that this structural motif is involved in the formation of other complex natural products.
Impact of Functional Group Modifications on Biological Efficacy
The modification of functional groups on the this compound scaffold can significantly influence its biological efficacy. libretexts.orgbyjus.comsolubilityofthings.commsu.edu While specific SAR studies on a wide range of this compound analogs are not extensively detailed in the provided results, general principles from related compounds can be inferred.
For instance, in a series of spirocyclic-β-lactams, the presence of methoxy (B1213986) (-OCH3) and halomethylene (-C=CHX) groups was found to enhance inhibitory potential. researchgate.net This suggests that the introduction of specific electron-donating or halogen groups to the this compound structure could modulate its activity.
The isolation of analogs such as 5-O-acetyl-epi-pestafolide A and 5-epi-pestafolide A indicates that modifications at the C-5 position, including acetylation and changes in stereochemistry, are found in nature. rsc.org The biological activities of these specific analogs would provide direct insight into the SAR at this position.
The following table summarizes the known analogs of this compound and their reported biological activities, which can help in deducing the impact of functional group modifications.
| Compound Name | Modification from this compound | Reported Bioactivity | Reference |
| 5-O-acetyl-epi-pestafolide A | Acetylation and epimerization at C-5 | Not specified in provided results | rsc.org |
| 5-epi-pestafolide A | Epimerization at C-5 | Not specified in provided results | rsc.org |
| Thielavialides A-E | Nor-spiro-azaphilones and bis-spiro-azaphilone | Not specified in provided results | arizona.edu |
Stereochemical Influence on Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral natural products like this compound. nih.govwikipedia.org The specific three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.
The absolute configuration of this compound was initially determined and later revised based on X-ray crystallographic analysis. nih.gov This highlights the importance of correctly assigning stereochemistry to understand its biological function. The existence of natural epimers like 5-epi-pestafolide A further underscores the potential for stereochemistry to influence activity. rsc.org Differences in the spatial orientation of substituents, as seen between an isomer and its epimer, can lead to variations in binding affinity to a target protein, resulting in different biological responses. nih.gov
While direct comparisons of the bioactivity of this compound and its stereoisomers are not detailed in the provided search results, the general principle that stereoisomers can have different biological activities is well-established. nih.govwikipedia.org
Computational Approaches in SAR Elucidation
Computational methods are increasingly used to understand and predict the structure-activity relationships of bioactive molecules.
QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. wikipedia.orgnih.gov For compounds related to this compound, QSAR studies could be employed to predict the antifungal activity of new analogs based on their structural features. researchgate.net Although a specific QSAR model for this compound is not described in the search results, the methodology is broadly applicable. nih.gov Such models typically use descriptors that quantify various physicochemical properties of the molecules to correlate with their biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a valuable tool for predicting the interaction between a ligand, such as this compound, and its protein target.
Pre Clinical Investigations and Translational Research Potential
Agricultural Applications as Biofungicides
Pestafolide A, a reduced spiro azaphilone derivative isolated from the endophytic fungus Pestalotiopsis foedan, has demonstrated modest antifungal activity nih.gov. This inherent fungicidal property positions it as a candidate for development as a biofungicide, an alternative to synthetic chemical fungicides in agriculture. Biofungicides are formulations of living organisms or their natural products that suppress plant pathogens and are considered a cornerstone of sustainable and organic farming practices umass.edunih.govmdpi.com.
The mechanism of action for many biofungicides involves competition for nutrients and space, parasitism of pathogenic fungi, and the production of antibiotic compounds that inhibit pathogen growth umass.edu. While the specific mechanisms of this compound are still under investigation, its chemical structure suggests a potential for such antagonistic interactions. The development of this compound into a viable biofungicide would require extensive research into its efficacy against a broad spectrum of phytopathogens, its stability in various formulations, and its performance under field conditions.
The potential advantages of a this compound-based biofungicide include enhanced plant vigor and improved drought tolerance, as seen with other microbial-based treatments fmc.com. Furthermore, biofungicides are generally less harmful to non-target organisms and the environment, often with shorter pre-harvest intervals compared to their synthetic counterparts umass.edumdpi.com. The integration of a this compound product into integrated pest management programs could help reduce the reliance on chemical fungicides, thereby mitigating the development of fungicide resistance in pathogens lallemandplantcare.com.
Table 1: Antifungal Activity of this compound
| Compound | Source Organism | Tested Against | Activity Level | Reference |
|---|---|---|---|---|
| This compound | Pestalotiopsis foedan | Fungal pathogens | Modest | nih.gov |
Exploration of Therapeutic Potential in In Vivo Disease Models (Non-human)
Currently, there is a lack of published research specifically detailing the therapeutic potential of this compound in in vivo disease models. In vivo studies, which are conducted in living organisms such as animal models, are a critical step in pre-clinical research to evaluate the efficacy and safety of a potential therapeutic agent before it can be considered for human trials cureraredisease.org. These models are chosen based on their ability to mimic the physiological and pathological processes of human diseases mdpi.com.
While direct in vivo data for this compound is unavailable, the broader class of spirocyclic compounds, to which this compound belongs, is recognized for its presence in medicinally active natural products researchgate.net. Research into other spiro-β-lactams has shown promising antimicrobial and antifungal effectiveness researchgate.net. This suggests that this compound could warrant investigation in animal models for various conditions, particularly those related to fungal infections. Future research could explore its efficacy in models of systemic or topical fungal diseases. The establishment of relevant animal models, such as those for Alzheimer's, Parkinson's, or various cancers, is a key component of this type of research pharmaron.comcreative-animodel.com.
Bioremediation and Ecological Roles of Producing Organisms
This compound is produced by the endophytic fungus Pestalotiopsis foedan nih.gov. The genus Pestalotiopsis is of significant interest for its remarkable bioremediation capabilities. Fungi within this genus play a crucial role as decomposers and symbionts in various ecosystems nih.gov. They are known to produce a diverse array of enzymes and secondary metabolites that enable them to break down a wide range of environmental pollutants.
A notable characteristic of some Pestalotiopsis species is their ability to degrade synthetic polymers, such as polyester (B1180765) polyurethane (PUR), even under anaerobic conditions researchgate.nettandfonline.com. This is achieved through the secretion of enzymes like serine hydrolases that break down the complex polymer into smaller molecules tandfonline.com. This unique metabolic capability highlights the potential of these fungi in addressing plastic pollution, a pressing global environmental issue.
Furthermore, species of Pestalotiopsis have been shown to produce enzymes like laccase and lignin (B12514952) peroxidase, which are effective in degrading polyaromatic hydrocarbons (PAHs), components of crude oil nih.govpensoft.net. This makes them promising candidates for the mycoremediation of soils and water contaminated with petroleum products. The endophytic nature of these fungi, living within plant tissues, can also enhance the phytoremediation capacity of their host plants by metabolizing toxic compounds pensoft.net. The ecological role of Pestalotiopsis foedan and its production of compounds like this compound are likely intertwined with these degradative and protective functions within its natural habitat.
Analytical Methodologies for Detection and Quantification of Pestafolide a
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic techniques are fundamental to the separation and analysis of Pestafolide A from the intricate mixtures typically produced during fungal fermentation. High-Performance Liquid Chromatography (HPLC) and its hyphenation with mass spectrometry stand out as the most powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
HPLC coupled with a Diode Array Detector (DAD) is a widely employed technique for the analysis of this compound and related azaphilone compounds. This method offers a robust platform for both the quantification and preliminary identification of the target analyte. The separation is typically achieved on a reversed-phase column, where the differential partitioning of compounds between the stationary phase and a polar mobile phase allows for their effective resolution.
The DAD provides spectral information across a range of ultraviolet-visible (UV-Vis) wavelengths for each eluting compound. Azaphilones, including this compound, possess characteristic chromophores that result in distinct UV-Vis absorption spectra, aiding in their identification. For quantitative analysis, a calibration curve is constructed by measuring the peak area of known concentrations of a purified this compound standard.
Table 1: Representative HPLC-DAD Parameters for Azaphilone Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-40 °C |
| Detection | Diode Array Detector (DAD) |
| Wavelength | Monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, 360 nm) |
This table presents typical parameters and may require optimization for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical technique. This method combines the superior separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a mass spectrometer.
LC-MS/MS provides the molecular weight of the analyte and, through fragmentation analysis (MS/MS), yields a characteristic pattern of product ions. This fragmentation fingerprint is highly specific to the molecular structure of this compound, allowing for its unambiguous identification even in complex extracts. For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored, offering exceptional sensitivity and selectivity.
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Scan Type | Full Scan, Product Ion Scan, MRM |
| Collision Energy | Optimized for specific transitions |
| Drying Gas Temp. | 250-350 °C |
| Drying Gas Flow | 8-12 L/min |
| Nebulizer Pressure | 30-50 psi |
These parameters are illustrative and require optimization for the specific instrument and analytical goals.
Spectroscopic Detection Methods for In-Process Monitoring
The real-time monitoring of this compound production during fermentation is a critical aspect of process optimization. While direct in-process monitoring methods for this compound have not been extensively reported, spectroscopic techniques like Raman spectroscopy show significant promise. Raman spectroscopy is a non-invasive technique that can provide real-time information about the chemical composition of a fermentation broth by measuring the inelastic scattering of laser light. uit.nopro-analytics.netthermofisher.comeppendorf.comresearchgate.net By developing a correlation model between the Raman spectral data and off-line measurements of this compound concentrations, it may be possible to monitor its production dynamically. uit.noresearchgate.net This would enable better control over fermentation parameters to maximize yield.
Advanced Hyphenated Techniques for Complex Matrix Analysis
The analysis of this compound in particularly complex matrices, such as crude fungal extracts or environmental samples, can be challenging due to the presence of numerous interfering compounds. Advanced hyphenated techniques, such as two-dimensional liquid chromatography (2D-LC) coupled with MS/MS, can provide the necessary resolving power to separate this compound from co-eluting matrix components. This approach significantly enhances the peak capacity and allows for a more comprehensive analysis of the sample.
Development of Standardized Analytical Protocols for Research Application
The establishment of standardized analytical protocols is essential for ensuring the consistency and comparability of research findings on this compound across different laboratories. ich.org This involves the development and validation of analytical methods according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ich.org
A standardized protocol would detail the sample preparation procedures, the exact chromatographic and mass spectrometric conditions, and the method validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). resolian.comnih.govmdpi.comrsc.orgscispace.com Furthermore, the availability of a certified reference standard of this compound is a prerequisite for the development of such protocols, enabling accurate calibration and quantification. chiroblock.combebpa.orgscbt.comnih.gov The development of these standardized methods is a crucial step to facilitate further research into the properties and potential applications of this compound.
Future Research Directions and Unaddressed Challenges in Pestafolide a Studies
Elucidation of Remaining Gaps in Biosynthetic Pathways and Enzyme Functions
The biosynthesis of Pestafolide A, like many fungal polyketides, is a complex process involving a series of enzymatic reactions. While the general pathway is believed to involve a polyketide synthase (PKS) and subsequent modifying enzymes, significant gaps in our understanding remain. Future research should focus on:
Identifying the Complete Gene Cluster: While a putative biosynthetic gene cluster for this compound may be predicted through genomic analysis of producing strains, the precise boundaries and all constituent genes of the cluster are yet to be definitively established.
Characterizing Key Enzymes: The specific functions of the PKS, including its starter unit and the number of extension units, need to be experimentally verified. Furthermore, the roles of tailoring enzymes such as oxidoreductases, transferases, and cyclases that are responsible for the final spiroketal structure are largely uncharacterized.
Understanding Regulatory Mechanisms: The genetic and environmental factors that regulate the expression of the this compound biosynthetic gene cluster are unknown. Investigating these regulatory networks could be key to improving yields.
Possible biosynthetic pathways for derivatives of this compound, such as the thielavialides, have been proposed to involve complex reactions like the Favorskii-like rearrangement, highlighting the need for detailed enzymatic studies. acs.orgarizona.edu
Exploration of Novel Producing Microorganisms and Ecological Niches
This compound was first isolated from Pestalotiopsis foedans. researchgate.net Subsequently, it and its derivatives have been found in other fungal species, including Thielavia sp. and Penicillium raistrickii. acs.orgsciprofiles.com This suggests that the genetic machinery for its production may be more widespread than currently appreciated. Future efforts should be directed towards:
Screening Diverse Environments: A systematic screening of fungi from unique and underexplored ecological niches, such as marine environments, extremophiles, and endophytic fungi from a wider range of host plants, could lead to the discovery of new producers of this compound or novel analogues. semanticscholar.org Endophytes, in particular, are a rich source of bioactive compounds. swinburne.edu.aunih.gov
Investigating the Ecological Role: The ecological function of this compound for the producing microorganism is unknown. It may play a role in chemical defense, signaling, or competition with other microbes. Understanding its ecological significance could provide insights into its mode of action and natural production conditions.
| Known Producing Organism | Ecological Niche/Source | Related Compounds Produced |
| Pestalotiopsis foedans | Endophyte from an unidentified tree | Pestaphthalides A and B researchgate.net |
| Thielavia sp. PA0001 | Endophyte from aeroponically grown Physalis alkekengi | Thielavialides A-E acs.org |
| Penicillium raistrickii | Saline soil derived fungus | Spirolones A-E sciprofiles.com |
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
Preliminary studies have shown that this compound exhibits modest antifungal activity. researchgate.net However, a detailed understanding of its mechanism of action is lacking. To fully exploit its therapeutic potential, future research must focus on:
Target Identification: The specific molecular target(s) of this compound remain to be identified. Modern chemical biology approaches, such as affinity chromatography, proteomics, and genetic screening, can be employed to uncover its binding partners within the cell.
Cellular Pathway Analysis: Investigating the downstream effects of this compound on cellular pathways is crucial. This includes studying its impact on cell signaling, metabolism, and other essential processes in target organisms. For instance, studies on a related compound, Peniciketal A, have utilized proteomics to identify potential protein targets involved in cell death induction in leukemia cells. sciprofiles.com
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of this compound analogues will be essential to delineate the structural features required for its activity. This knowledge will guide the design of more potent and selective derivatives.
Development of Sustainable and Scalable Production Methods
The production of this compound through fermentation of the native fungal strains is often low-yielding and not economically viable for large-scale production. Therefore, the development of sustainable and scalable production methods is a critical challenge. Key areas for future research include:
Metabolic Engineering: The heterologous expression of the this compound biosynthetic gene cluster in a more tractable host, such as Saccharomyces cerevisiae or Aspergillus niger, could enable optimized production. wikipedia.orgmdpi.com Strategies such as precursor pathway engineering and overexpression of regulatory genes can be employed to enhance yields. nih.govnih.gov
Synthetic Biology Approaches: The use of synthetic biology tools can allow for the reconstruction and optimization of the biosynthetic pathway in vitro or in a synthetic chassis organism. This could also facilitate the production of novel, "unnatural" analogues through combinatorial biosynthesis.
Total Synthesis: The development of an efficient and scalable total synthesis route for this compound would not only provide a reliable source of the compound for further studies but also enable the synthesis of designed analogues for SAR studies. acs.org
Integration of Omics Technologies for Comprehensive Understanding
The advent of high-throughput "omics" technologies provides powerful tools for a holistic understanding of this compound. bigomics.ch A multi-omics approach will be instrumental in addressing many of the challenges outlined above.
Genomics: Genome sequencing of producing organisms is the first step in identifying the biosynthetic gene cluster and other potentially related genes. nih.gov
Transcriptomics: Analyzing the transcriptome under different conditions can reveal the regulatory networks controlling this compound production and help identify genes that are co-regulated with the biosynthetic cluster.
Proteomics: Proteomic studies can be used to identify the enzymes involved in the biosynthetic pathway and to uncover the molecular targets of this compound. nih.govdanaher.comnih.gov Proximity proteomics, for instance, can identify proteins that interact with the biosynthetic enzymes or the final product. elifesciences.org
Metabolomics: Metabolomic profiling can provide a detailed picture of the metabolic state of the producing organism and help identify bottlenecks in the biosynthetic pathway. It can also be used to discover new, related metabolites.
Collaborative Research Frameworks for Accelerated Discovery and Development
The multifaceted challenges associated with natural product research, from discovery to clinical application, necessitate a collaborative approach. olemiss.eduusda.gov Future progress in the study of this compound will be significantly enhanced by:
Interdisciplinary Consortia: The formation of research consortia bringing together experts in microbiology, natural product chemistry, synthetic biology, pharmacology, and clinical research will be crucial for accelerating progress. cancer.govuri.eduuantwerpen.be
Open-Source Data Sharing: The establishment of open-access databases for genomic, proteomic, and metabolomic data related to this compound and its producing organisms would foster collaboration and avoid redundant research efforts.
Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical companies can help bridge the gap between basic research and clinical development, facilitating the translation of scientific discoveries into tangible therapeutic applications. olemiss.edu
By systematically addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of this compound and pave the way for the development of a new generation of therapeutic agents.
Q & A
Q. How can omics data (genomics, proteomics) refine hypotheses about this compound’s mode of action?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis-related genes). Network pharmacology models predict target interactions, validated via CRISPR knockouts .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
